AZD-3463

Catalog No.
S549065
CAS No.
1356962-20-3
M.F
C24H25ClN6O
M. Wt
448.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD-3463

CAS Number

1356962-20-3

Product Name

AZD-3463

IUPAC Name

N-[4-(4-aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine

Molecular Formula

C24H25ClN6O

Molecular Weight

448.9 g/mol

InChI

InChI=1S/C24H25ClN6O/c1-32-22-12-16(31-10-8-15(26)9-11-31)6-7-21(22)29-24-28-14-19(25)23(30-24)18-13-27-20-5-3-2-4-17(18)20/h2-7,12-15,27H,8-11,26H2,1H3,(H,28,29,30)

InChI Key

GCYIGMXOIWJGBU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AZD3463; AZD 3463; AZD-3463.

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)N)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl

The exact mass of the compound N-(4-(4-Aminopiperidin-1-yl)-2-methoxyphenyl)-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine is 448.17784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AZD-3463 (CAS: 1356962-20-3) is an orally bioavailable, ATP-competitive small molecule that functions as a highly potent dual inhibitor of anaplastic lymphoma kinase (ALK) and insulin-like growth factor 1 receptor (IGF-1R), exhibiting an ALK Ki of 0.75 nM. For procurement and assay design, AZD-3463 is supplied as a stable solid with high DMSO solubility (up to 9.77 mg/mL), facilitating straightforward vehicle formulation for both in vitro cellular assays and in vivo xenograft dosing. Unlike single-target kinase inhibitors, AZD-3463 simultaneously blocks ALK- and IGF1R-mediated PI3K/AKT/mTOR signaling pathways, making it a foundational compound for modeling targeted therapy in neuroblastoma and acute myeloid leukemia (AML). Its established in vivo dosing profile (e.g., 15 mg/kg intraperitoneally) provides a reliable, reproducible baseline for translational oncology workflows [1].

Substituting AZD-3463 with first-generation ALK inhibitors, such as Crizotinib, fundamentally compromises experimental validity in drug-resistant models. Crizotinib rapidly loses efficacy against ALK kinase domain mutations, particularly the F1174L and D1091N variants prevalent in aggressive neuroblastoma, whereas AZD-3463 maintains potent inhibitory activity against these specific conformations. Furthermore, attempting to replicate AZD-3463's profile by co-formulating separate ALK and IGF1R inhibitors introduces severe formulation complexities, variable tissue penetrance, and unpredictable drug-drug interactions. For procurement, selecting AZD-3463 ensures a single-agent, dual-mechanism profile that is strictly required to overcome acquired Crizotinib resistance and accurately model the suppression of compensatory signaling without multi-drug vehicle confounding [1].

Efficacy Against Crizotinib-Resistant ALK F1174L Mutations

In neuroblastoma cell lines harboring the ALK F1174L activating mutation (e.g., SH-SY5Y), first-generation inhibitors like Crizotinib fail to effectively suppress kinase activity. AZD-3463 demonstrates potent anti-proliferative activity against these mutant lines, effectively blocking ALK-mediated PI3K/AKT/mTOR signaling. Quantitative in vivo data shows that AZD-3463 administered at 15 mg/kg significantly reduces tumor burden in F1174L orthotopic xenograft models, whereas Crizotinib exhibits profound resistance[1].

Evidence DimensionInhibition of ALK F1174L mutant proliferation and tumor growth
Target Compound DataPotent suppression of F1174L mutant cells (IC50 ~1.7 µM) and in vivo tumor reduction at 15 mg/kg
Comparator Or BaselineCrizotinib (Fails to inhibit F1174L mutant ALK activity)
Quantified DifferenceRestoration of target sensitivity in Crizotinib-resistant F1174L models
ConditionsSH-SY5Y neuroblastoma cells and orthotopic xenograft mouse models

Buyers must procure AZD-3463 over Crizotinib when modeling ALK-mutant neuroblastoma to ensure target engagement despite acquired resistance mutations.

Assay Reproducibility via Selective FLT3-ITD Targeting

When modeling FLT3-ITD driven acute myeloid leukemia, using non-selective FLT3 inhibitors frequently compromises assay reproducibility due to off-target suppression of ligand-induced wild-type FLT3. This dual suppression causes generalized hematological toxicity, confounding the specific mutant-driven phenotypic data. AZD-3463 selectively inhibits FLT3-ITD-mediated activation of AKT and ERK1/2 at concentrations up to 100 nM, while sparing wild-type FLT3. For procurement, this precise selectivity profile ensures high reproducibility in AML assays by isolating the mutant pathway and eliminating wild-type interference .

Evidence DimensionAssay confounding via wild-type FLT3 suppression
Target Compound DataSelective FLT3-ITD inhibition (0-100 nM) with spared wild-type activity
Comparator Or BaselineNon-selective FLT3 inhibitors (Inhibit both mutant and wild-type FLT3)
Quantified DifferencePrevention of wild-type FLT3 off-target suppression
ConditionsMOLM-13 and MV4-11 AML cell line viability and signaling assays

Buyers requiring clean, reproducible data in FLT3-ITD AML models must select AZD-3463 to avoid the confounding cellular toxicity caused by wild-type FLT3 inhibition.

Workflow Simplification and Formulation Compatibility via Single-Agent Dual Inhibition

In experimental designs targeting both ALK and IGF1R pathways, standard workflows require the co-formulation of two separate inhibitors. This introduces significant formulation complexity, variable DMSO solubility limits, and unpredictable pharmacokinetic interactions in vivo. AZD-3463 provides a streamlined procurement solution by offering highly potent dual inhibition (ALK Ki = 0.75 nM) in a single molecule with excellent DMSO solubility (up to 9.77 mg/mL). This single-agent approach eliminates the need for complex vehicle optimization and ensures reproducible, simultaneous target engagement in both in vitro and in vivo models .

Evidence DimensionFormulation complexity and workflow reproducibility
Target Compound DataSingle-agent formulation with 9.77 mg/mL DMSO solubility
Comparator Or BaselineCo-administration of separate ALK and IGF1R inhibitors
Quantified DifferenceElimination of multi-drug vehicle optimization and differential PK variables
ConditionsIn vitro assay preparation and in vivo xenograft dosing (15 mg/kg i.p.)

Procuring a single dual-inhibitor simplifies vehicle formulation, reduces solvent toxicity in cellular assays, and ensures reproducible simultaneous pathway blockade.

Crizotinib-Resistant Neuroblastoma Xenograft Modeling

AZD-3463 is the preferred compound for in vivo modeling of aggressive neuroblastoma harboring ALK F1174L or D1091N mutations. Its established dosing protocol (15 mg/kg i.p.) and ability to bypass Crizotinib resistance make it ideal for evaluating downstream PI3K/AKT/mTOR pathway suppression and tumor regression in orthotopic xenografts [1].

Reproducible FLT3-ITD AML Assays

Due to its selective inhibition of FLT3-ITD over wild-type FLT3, AZD-3463 is highly suited for in vitro and in vivo assays focusing on acute myeloid leukemia. It allows researchers to isolate the effects of mutant FLT3 inhibition on AKT/ERK signaling without the confounding cellular toxicity of wild-type FLT3 suppression .

Single-Agent Dual Pathway Cross-Talk Studies

Instead of formulating complex combinations of single-target inhibitors, researchers can procure AZD-3463 as a single-agent tool to study the cross-talk between ALK and IGF1R signaling. This formulation-friendly approach is particularly relevant in cancer models where compensatory IGF1R activation drives resistance to isolated ALK inhibition, simplifying vehicle controls and ensuring reproducible target engagement.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

448.1778371 Da

Monoisotopic Mass

448.1778371 Da

Heavy Atom Count

32

Appearance

Light green to green solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

AZD3463

Dates

Last modified: 08-15-2023
1: Wang Y, Wang L, Guan S, Cao W, Wang H, Chen Z, Zhao Y, Yu Y, Zhang H, Pang JC,
2: Sampson VB, Vetter NS, Kamara DF, Collier AB, Gresh RC, Kolb EA. Vorinostat

Explore Compound Types